Ethyl 6-methyl-2-oxo-2H-chromene-3-carboxylate
Overview
Description
Ethyl 6-methyl-2-oxo-2H-chromene-3-carboxylate is a chemical compound belonging to the class of chromenes, which are known for their diverse biological activities and applications in various fields This compound is characterized by its chromene core structure, which is a fused ring system consisting of a benzene ring and a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-methyl-2-oxo-2H-chromene-3-carboxylate typically involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification reactions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of renewable resources, are increasingly being adopted to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the chromene ring to a dihydrochromene.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the chromene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as Lewis acids.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or dihydrochromenes.
Substitution: Formation of halogenated, aminated, or thiolated derivatives.
Scientific Research Applications
Ethyl 6-methyl-2-oxo-2H-chromene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of dyes, pigments, and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of Ethyl 6-methyl-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to the modulation of biological processes. For example, its antioxidant activity may involve the scavenging of free radicals and the protection of cells from oxidative stress. Additionally, its antimicrobial properties may result from the disruption of microbial cell membranes or the inhibition of essential metabolic pathways.
Comparison with Similar Compounds
Ethyl 6-methyl-2-oxo-2H-chromene-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-oxo-2H-chromene-3-carboxylate: Lacks the methyl group at the 6-position, which may affect its biological activity and chemical reactivity.
Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate: Contains a bromine atom at the 6-position, which can enhance its electrophilic properties and potential as a halogenated derivative.
Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate: Features a hydroxyl group at the 7-position, which can influence its solubility and hydrogen bonding interactions.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
ethyl 6-methyl-2-oxochromene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-3-16-12(14)10-7-9-6-8(2)4-5-11(9)17-13(10)15/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWKCZHIAJEFGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2)C)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00479999 | |
Record name | Ethyl 6-methyl-2-oxo-2H-1-benzopyran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00479999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54396-24-6 | |
Record name | Ethyl 6-methyl-2-oxo-2H-1-benzopyran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00479999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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